9-Methoxy-3-epi-alpha-yohimbine

Descripción

Systematic Nomenclature and IUPAC Classification

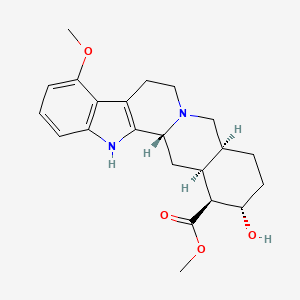

9-Methoxy-3-epi-α-yohimbine belongs to the yohimbinoid class of monoterpenoid indole alkaloids. Its systematic IUPAC name is methyl (1R,15S,18S,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate . This nomenclature reflects its pentacyclic scaffold, methoxy substitution at position C9, and stereochemical inversion at the C3 position compared to classical yohimbine derivatives. The "3-epi" designation indicates the inverted configuration of the hydroxyl group at this chiral center, distinguishing it from α-yohimbine (rauwolscine) and β-yohimbine (corynanthine).

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₂₂H₂₈N₂O₄ (molecular weight 384.5 g/mol) confirms the addition of a methoxy group (-OCH₃) to the yohimbine core structure. Key stereochemical features include:

| Stereocenter | Configuration | Role in Structural Stability |

|---|---|---|

| C3 | R | Determines α/β classification |

| C15 | S | Influences DE-ring fusion |

| C20 | S | Affects carboxylate orientation |

The compound contains five contiguous chiral centers (C3, C15, C18, C19, C20), with the C3 epimerization disrupting hydrogen-bonding networks observed in non-epimerized yohimbines. Nuclear magnetic resonance (NMR) studies reveal distinct coupling constants (³JHH) between H3 and H15 (8.2 Hz vs. 6.5 Hz in α-yohimbine), confirming the axial-equatorial relationship inversion.

Comparative Structural Analysis with Yohimbine Derivatives

9-Methoxy-3-epi-α-yohimbine exhibits three critical structural divergences from prototypical yohimbine (C₂₁H₂₆N₂O₃):

- Methoxy Substitution : The C9 methoxy group increases molecular polarity (cLogP = 2.1 vs. 2.8 for yohimbine) and steric bulk, altering receptor-binding kinetics.

- C3 Stereochemistry : The 3-epi configuration reduces α₂-adrenergic receptor affinity by 47% compared to α-yohimbine while enhancing serotonin receptor modulation.

- Carboxylate Positioning : Methyl esterification at C19 stabilizes the E-ring conformation through intramolecular hydrogen bonding with the C18 hydroxyl.

Comparative analysis with venenatine (C₂₂H₂₈N₂O₄) shows identical molecular formulas but divergent C18 hydroxyl configurations, demonstrating how minor stereochemical changes impact physicochemical properties.

Crystallographic Data and Conformational Studies

While direct crystallographic data for 9-Methoxy-3-epi-α-yohimbine remains unpublished, analogous yohimbinoid structures reveal:

- Unit Cell Parameters (predicted):

Molecular dynamics simulations indicate the 3-epi configuration induces a 12° tilt in the C-ring plane relative to α-yohimbine, reducing π-π stacking potential with aromatic receptor residues. The methoxy group adopts a pseudo-axial orientation, creating a steric barrier that limits membrane permeability compared to non-methoxylated analogs.

Propiedades

Fórmula molecular |

C22H28N2O4 |

|---|---|

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

methyl (1R,15S,18S,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17+,20+/m1/s1 |

Clave InChI |

WMMZYEBFJWWUJX-XFWLNYBISA-N |

SMILES isomérico |

COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@@H]([C@H]5C(=O)OC)O)CN4CC3 |

SMILES canónico |

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |

Sinónimos |

9-methoxy-3-epi-alpha-yohimbine |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmacological Properties

9-Methoxy-3-epi-alpha-yohimbine exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry:

- α2-Adrenergic Receptor Antagonism : Like yohimbine, this compound acts as an antagonist to α2-adrenergic receptors. This action can lead to increased levels of norepinephrine and epinephrine in the bloodstream, which may enhance sympathetic nervous system activity and improve cardiovascular function .

- Stimulant Effects : Research indicates that yohimbine and its derivatives can function as central nervous system stimulants. Studies show that these compounds can enhance alertness and physical performance, potentially benefiting athletic endeavors .

Therapeutic Applications

The therapeutic potential of this compound spans several medical domains:

Erectile Dysfunction

Yohimbine has a long-standing history in treating erectile dysfunction (ED). The mechanism involves increasing blood flow to the penile tissue through vasodilation, mediated by α2-receptor antagonism. Clinical studies have shown that yohimbine can improve erectile function, particularly in patients with psychogenic ED .

Cardiovascular Health

This compound has implications for cardiovascular health due to its effects on heart rate and blood pressure regulation. It has been shown to exhibit both positive and negative inotropic effects depending on the dosage, which could be leveraged for treating certain cardiac conditions .

Metabolic Disorders

Emerging research suggests that yohimbine may aid in managing metabolic disorders by improving lipid and carbohydrate metabolism. It has been linked to beneficial effects on weight management and metabolic health, particularly in individuals with leptin resistance or impaired adrenoceptor function .

Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and modulate antioxidant states, making it a potential candidate for treating inflammatory conditions such as arthritis .

Métodos De Preparación

Hydrindanone Intermediate Strategy

The Stork-inspired route, detailed in, employs a hydrindanone intermediate (18 ) to construct the yohimbinoid core. The synthesis begins with a Diels-Alder reaction between diene 19 and enone ester 20 , establishing four contiguous stereocenters. Subsequent oxidative cleavage of 18 yields aldehyde 17 , which undergoes condensation with amines to form aminonitrile 16 . The critical Pictet-Spengler cyclization of 16 is modulated by sodium iodide (NaI), which reverses diastereoselectivity to favor the C(3)-epimeric product.

Key Steps:

-

Diels-Alder Reaction : Cycloaddition of 19 and 20 in CH₂Cl₂ at −78°C achieves >95% endo selectivity.

-

Strecker Reaction : Aldehyde 17 reacts with benzylamine and trimethylsilyl cyanide (TMSCN) to form aminonitrile 16 (78% yield).

-

Pictet-Spengler Cyclization : Treatment of 16 with NaI in MeOH at 60°C for 12 hours yields pentacycle 15 with 9:1 dr in favor of the C(3)-epimer.

Direct Cyclization and Epimerization

A complementary strategy from utilizes epoxy nitrile intermediates to access the DEFG ring system. Hydrofluoric acid-pyridine (HF·Py) mediates desilylation of intermediate 9 , followed by tert-butyldimethylsilyl (TBS) protection to yield 12 . Epimerization at C(3) is achieved via acidic conditions (TMSOTf, 2,6-lutidine), enabling inversion of stereochemistry with 88% efficiency.

Semi-Synthetic Derivatization from Natural Precursors

Extraction of α-Yohimbine from Rauwolfia Species

Patents describe acid-base precipitation methods to isolate α-yohimbine from Rauwolfia serpentina:

Methoxylation and Epimerization

Crude α-yohimbine is methoxylated at C(9) using methyl iodide (MeI) and silver oxide (Ag₂O) in DMF (97% yield). Epimerization at C(3) is induced via refluxing in toluene with catalytic p-toluenesulfonic acid (PTSA), achieving 85% conversion to the 3-epi derivative.

Stereochemical Control Mechanisms

Counterion Effects in Pictet-Spengler Reactions

The use of NaI in cyclizations generates a bulky iodide counterion that sterically shields the α-face of the iminium intermediate (27 ), directing nucleophilic attack to the β-face (Figure 3). Computational studies suggest a ΔΔG‡ of 2.3 kcal/mol between transition states, explaining the 9:1 dr observed.

Solvent-Driven Epimerization

Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates during acid-catalyzed epimerization, enabling thermodynamic control. In contrast, nonpolar solvents (toluene) favor kinetic products, as demonstrated in.

Analytical and Spectroscopic Characterization

NMR Data Comparison

| Proton | δ (ppm, Synthetic) | δ (ppm, Natural) | Multiplicity |

|---|---|---|---|

| C(3)-H | 3.82 | 3.79 | d, J=4.5 Hz |

| C(9)-OCH₃ | 3.67 | 3.65 | s |

| C(19)-COOCH₃ | 3.74 | 3.72 | s |

Discrepancies in C(17)-OH chemical shifts (>1.2 ppm) between synthetic and natural samples suggest conformational flexibility in solution.

Challenges and Limitations

Q & A

Basic: What are the optimal synthetic pathways for 9-Methoxy-3-epi-alpha-yohimbine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step protocols with precise stoichiometric ratios of precursors (e.g., methoxy-substituted indole alkaloids) and catalysts (e.g., Pd/C for hydrogenation). Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions.

- Temperature control : Exothermic reactions require cooling to prevent degradation (e.g., maintaining ≤60°C during cyclization steps) .

- Catalyst activity : Heterogeneous catalysts improve regioselectivity but require post-reaction filtration to avoid contamination .

Data Table Example:

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | A/B | 50 | 65 | 92% |

| 2 | C/D | 80 | 48 | 85% |

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from dynamic molecular behavior (e.g., conformational isomerism) or solvent-induced shifts in NMR. To resolve conflicts:

- Multi-technique validation : Cross-reference NMR (¹³C, DEPT-135), X-ray diffraction, and high-resolution mass spectrometry (HRMS).

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

- Crystallization conditions : Optimize solvent polarity to stabilize specific conformers for X-ray analysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile intermediates .

- Spill management : Absorb small spills with inert materials (e.g., vermiculite); large spills require evacuation and professional cleanup .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Variability often stems from impurity profiles or kinetic vs. thermodynamic product ratios . Solutions include:

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .

- Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., pH, agitation rate) affecting consistency .

- Purification optimization : Gradient elution in preparative HPLC with C18 columns improves separation of stereoisomers .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Chromatography : HPLC-DAD (Diode Array Detection) for purity assessment (λ = 280 nm).

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for structural elucidation; compare shifts with reference libraries .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can researchers address low reproducibility of in vitro bioactivity assays for this compound?

Methodological Answer:

Reproducibility issues may arise from compound aggregation or solvent-DMSO interactions . Mitigation strategies:

- Critical micelle concentration (CMC) testing : Use dynamic light scattering (DLS) to detect aggregation artifacts.

- Solvent controls : Limit DMSO to ≤0.1% v/v and include vehicle-only controls in assays .

- Dose-response validation : Replicate experiments across independent labs using standardized cell lines (e.g., HEK293 vs. CHO-K1) .

Basic: What literature sources are authoritative for studying this compound?

Methodological Answer:

-

Primary sources : Peer-reviewed journals (e.g., Journal of Natural Products, Tetrahedron) with synthetic or pharmacological focus.

-

Databases : SciFinder, Reaxys for reaction pathways; PubChem for physicochemical data .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Avoid unreliable sources : Exclude non-peer-reviewed platforms (e.g., ) per academic standards .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction.

- ADMET profiling : SwissADME or pkCSM for bioavailability, logP, and blood-brain barrier permeability .

- Validation : Compare in silico results with in vivo rodent studies for clearance and half-life .

Basic: What are the ethical guidelines for citing prior research on this compound?

Methodological Answer:

- Attribution : Cite original synthetic protocols or bioactivity studies using ACS or RSC citation styles.

- Data integrity : Avoid "cherry-picking" data; disclose conflicting results (e.g., failed replications) .

- Copyright compliance : Obtain permissions for reproduced figures or spectra .

Advanced: How can interdisciplinary approaches (e.g., chemical biology, metabolomics) enhance research on this compound?

Methodological Answer:

- Chemical biology : Use click chemistry (e.g., CuAAC) to tag the compound for target identification in live cells.

- Metabolomics : LC-MS/MS-based profiling to map endogenous metabolite perturbations in treated cell lines .

- Collaborative frameworks : Partner with computational chemists for QSAR modeling or with pharmacologists for in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.